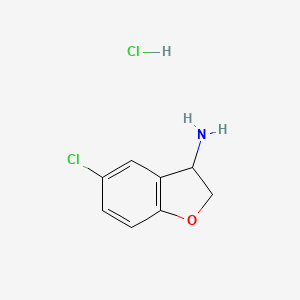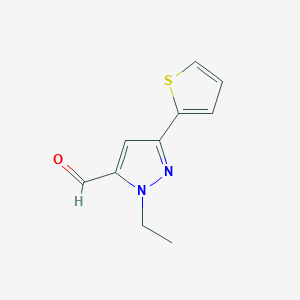
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde
Übersicht
Beschreibung
“1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde” is a complex organic compound that contains a pyrazole ring, a thiophene ring, and an aldehyde group. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings, along with the aldehyde group. The ethyl group would be attached to the nitrogen atom of the pyrazole ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazole and thiophene rings, as well as the aldehyde group. The aldehyde could undergo nucleophilic addition reactions, and the rings might participate in electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A novel chitosan Schiff bases incorporating 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde demonstrated antimicrobial activity against various bacteria and fungi, with the antimicrobial effect varying by the Schiff base moiety. These derivatives showed no cytotoxic activity, indicating their potential as safe antimicrobial agents (Hamed et al., 2020).
Antimicrobial and Anti-inflammatory Properties
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde was used to synthesize new thiazole and pyrazoline derivatives, which exhibited antimicrobial, anti-inflammatory, and analgesic activities. This suggests the chemical's potential in developing treatments for inflammation and pain, alongside combating microbial infections (Abdel-Wahab et al., 2012).
Fluorescent Sensing
A derivative, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), based on a similar structure, showed strong fluorescence quenching in the presence of Fe3+ ions, highlighting its potential as a fluorescent sensor for detecting ferric ions in various environments, offering a tool for environmental monitoring and biochemical assays (Zhang et al., 2016).
Antimicrobial and Antioxidant Activities
Synthesis of flavonols incorporating 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde showed promising antibacterial and antifungal properties. This indicates its utility in creating compounds that could serve dual purposes in pharmaceutical applications, providing a basis for new antimicrobial and antioxidant agents (Ashok et al., 2016).
Synthesis of Heterocyclic Compounds
The chemical served as a precursor for synthesizing various heterocyclic compounds with potential antimicrobial properties, demonstrating the versatility of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde in producing new therapeutic agents. The diversity in generated compounds showcases the adaptability of this chemical in medicinal chemistry for designing drugs with specific biological activities (Bhat et al., 2016).
Wirkmechanismus
Target of Action
It is known that thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
It is known that thiophene derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects would depend on the specific biological activity it exhibits.
Result of Action
It is known that thiophene derivatives can exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific effects would depend on the biological activity it exhibits.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to exhibit interactions with enzymes involved in oxidative stress responses . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene-based compounds can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression profiles and metabolic fluxes within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, thiophene derivatives have been shown to inhibit certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo oxidative degradation, which may alter their biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as anti-inflammatory or anticancer properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can lead to the formation of metabolites that may have different biochemical activities compared to the parent compound. The compound can also affect metabolic fluxes and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, thiophene derivatives can be transported across cell membranes by organic anion transporters . Once inside the cell, the compound can localize to specific organelles or compartments, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Eigenschaften
IUPAC Name |
2-ethyl-5-thiophen-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-12-8(7-13)6-9(11-12)10-4-3-5-14-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXBJABOXRDDOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


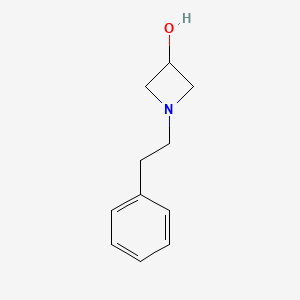
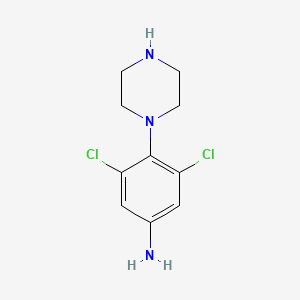
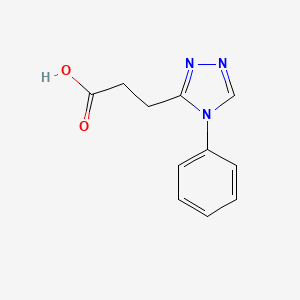

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1489333.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1489334.png)
![5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1489336.png)


![6-[4-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1489342.png)
